molecular formula C18H18N4O2 B1348356 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 189333-46-8

9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile

Cat. No.: B1348356
CAS No.: 189333-46-8
M. Wt: 322.4 g/mol
InChI Key: QQUSQTIEZXJTMQ-UHFFFAOYSA-N
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Description

9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile is a complex organic compound with a unique spirocyclic structure.

Mechanism of Action

Target of Action

The primary target of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile is the γ-aminobutyric acid type A receptor (GABAAR) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a competitive antagonist at GABAARs . This means it binds to the same site on the receptor as GABA, but instead of activating the receptor, it blocks it. This prevents GABA from binding and inhibiting neuronal activity, leading to an increase in neuronal firing.

Pharmacokinetics

The pharmacokinetic properties of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5The compound’s low cellular membrane permeability suggests that it may have limited bioavailability

Biochemical Analysis

Biochemical Properties

9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as γ-aminobutyric acid type A receptor (GABAAR) antagonists . These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in modulating biochemical pathways. The nature of these interactions often involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown potential antiarthritic and immunomodulatory effects . These effects are mediated through its interactions with specific cellular receptors and signaling molecules, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound’s interaction with GABAAR involves competitive inhibition, where it binds to the receptor’s active site, blocking the natural ligand from binding . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by factors such as temperature and pH. In vitro studies have shown that the compound remains stable under controlled conditions, but its degradation can occur under extreme conditions . Long-term exposure to the compound has been observed to cause sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits therapeutic effects, such as anti-inflammatory and immunomodulatory activities . At higher dosages, toxic or adverse effects can occur, including cellular toxicity and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and function. For instance, the aminomethylation reaction of this compound in the presence of primary aliphatic amines and formaldehyde leads to the formation of derivatives with different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can localize to specific compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile typically involves the aminomethylation of Guareschi imides. This reaction is carried out in the presence of primary aliphatic amines and an excess of 37% aqueous formaldehyde. The reaction mixture is then acidified with hydrochloric acid to a pH of 6, leading to the formation of the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Scientific Research Applications

Properties

IUPAC Name

9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c19-10-14-16(23)21-17(24)15(11-20)18(14)6-8-22(9-7-18)12-13-4-2-1-3-5-13/h1-5,14-15H,6-9,12H2,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUSQTIEZXJTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(C(=O)NC(=O)C2C#N)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329883
Record name 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189333-46-8
Record name 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 2,4-dioxo-1H,5H-3,7-spiro[diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitriles?

A1: The synthesis of 2,4-dioxo-1H,5H-3,7-spiro[diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitriles, which are structurally similar to 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, is significant because these compounds contain multiple nitrogen atoms and carbonyl groups. These structural features are commonly found in bioactive molecules and can participate in various interactions with biological targets. []

Q2: What can be inferred about the potential applications of compounds like this compound based on the synthetic route described in the abstract?

A2: The abstract mentions the "aminomethylation of Guareschi imides" as a key step in the synthesis. [] This suggests that the resulting compounds, including analogs of this compound, could be further modified or functionalized at the amino group. This flexibility in chemical modification opens possibilities for exploring different biological activities and optimizing the compound's properties for potential pharmaceutical or materials science applications.

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